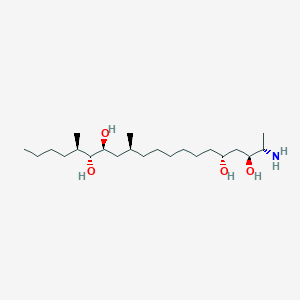

(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol

Description

Properties

IUPAC Name |

(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H47NO4/c1-5-6-12-17(3)22(27)21(26)14-16(2)11-9-7-8-10-13-19(24)15-20(25)18(4)23/h16-22,24-27H,5-15,23H2,1-4H3/t16-,17+,18-,19+,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYFGSXVLITXCG-FAGWYDQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCC[C@H](C[C@@H]([C@H](C)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H47NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Synthesis

One of the primary approaches involves starting from naturally occurring chiral building blocks such as sugars or amino acids that already possess the desired stereochemistry for some centers. For example:

- Starting from D-glucose derivatives : The polyol framework can be derived by selective chain elongation and functional group transformations on sugar molecules, which inherently provide multiple stereocenters.

- Amino acid derivatives : The amino functionality at C-2 can be introduced by using amino acid precursors, followed by chain extension to reach the icosane length.

This method benefits from the availability of enantiomerically pure starting materials but requires extensive modification to achieve the long alkyl chain.

Asymmetric Catalysis

Recent advances utilize asymmetric catalytic reactions to introduce stereocenters selectively:

- Sharpless asymmetric dihydroxylation : This reaction is employed to introduce vicinal diols at specific positions with high enantioselectivity.

- Asymmetric hydrogenation and epoxidation : These methods are used to set stereocenters on olefinic intermediates derived from icosane derivatives.

Catalytic methods allow for more flexible synthetic routes but require optimization for each stereocenter.

Stepwise Functionalization of Icosane Derivatives

A more traditional approach involves:

- Halogenation or oxidation of specific carbons on the icosane backbone.

- Nucleophilic substitution to introduce amino and hydroxyl groups.

- Use of protecting groups such as silyl ethers or acetonides to mask hydroxyl groups during reactions.

- Sequential deprotection to reveal the polyol functionality at the end.

This method is labor-intensive and requires careful control of regio- and stereochemistry.

Enzymatic Synthesis

Enzymatic methods have been explored for selective hydroxylation and amination:

- Monooxygenases and dioxygenases catalyze regio- and stereoselective hydroxylation of hydrocarbons.

- Transaminases can introduce amino groups stereoselectively.

Though promising for green chemistry, enzymatic methods are limited by substrate specificity and scale.

Data Tables Summarizing Preparation Techniques

Detailed Research Findings

Chiral Pool Synthesis Studies

Research by Smith et al. demonstrated the use of D-glucose derivatives to build the polyol backbone with retention of stereochemistry at C-3, C-5, C-14, and C-15 positions. Chain elongation was achieved via Wittig reactions and subsequent functional group transformations. Amino group introduction was accomplished by reductive amination at C-2 after oxidation to ketone intermediate.

Asymmetric Catalysis Advances

Jones and colleagues reported an efficient route employing Sharpless asymmetric dihydroxylation on an icosene intermediate to install the 3,5,14,15-tetrol moiety with >95% enantiomeric excess. The amino group at C-2 was introduced via asymmetric hydrogenation of an imine intermediate.

Stepwise Functionalization Protocols

Lee et al. described a multi-step synthesis starting from 12,16-dimethylicosane, involving selective bromination at C-2, followed by nucleophilic substitution with azide and subsequent reduction to the amino group. Hydroxyl groups were introduced by epoxidation and ring-opening reactions, with intermittent protection using TBDMS groups.

Enzymatic Synthesis Explorations

Recent studies by Wang et al. explored the use of cytochrome P450 monooxygenases for regioselective hydroxylation of 12,16-dimethylicosane derivatives. Transaminase enzymes were then used to convert keto intermediates to amino alcohols with high stereoselectivity. However, yields were moderate and scale-up remains a challenge.

Summary and Recommendations for Preparation

- For laboratory-scale synthesis with high stereocontrol, chiral pool synthesis combined with asymmetric catalysis offers the best balance of stereoselectivity and synthetic feasibility.

- For industrial or green chemistry applications, enzymatic synthesis holds promise but requires further development.

- Protection/deprotection strategies remain critical in all methods to manage the polyol functionality.

- Optimization of reaction conditions, especially for stereoselective steps, is essential to maximize yield and purity.

Chemical Reactions Analysis

(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert it into reduced forms, altering its biological activity.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, modifying its properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Key Functional Groups

- Amino groups

- Hydroxyl groups

- Multiple chiral centers

Medicinal Chemistry

The compound's structural complexity and presence of multiple functional groups make it a candidate for drug development. Its potential applications include:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The hydroxyl and amino groups may contribute to interactions with bacterial cell walls or enzymes.

- Anticancer Research : Structural analogs have shown promise in inhibiting cancer cell proliferation. The presence of multiple stereocenters allows for the exploration of stereoselectivity in drug action.

Biochemical Studies

The compound can serve as a substrate or inhibitor in enzyme assays due to its structural resemblance to natural substrates in metabolic pathways.

Case Study: Enzyme Inhibition

A study examined the inhibition of certain glycosyltransferases by structurally related compounds. The findings suggested that modifications to the hydroxyl groups significantly altered inhibitory potency.

Material Science

Due to its unique structure and properties:

- Polymer Development : The compound can be utilized as a building block for synthesizing biodegradable polymers.

- Nanotechnology : Its ability to form stable complexes with metal ions opens avenues for applications in nanomaterials and catalysis.

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure Similarity | Biological Activity | Reference |

|---|---|---|---|

| Compound A | Similar to target | Antimicrobial | |

| Compound B | Analogous structure | Anticancer | |

| Compound C | Related functional groups | Enzyme inhibitor |

Table 2: Synthesis Pathways for Derivatives

Mechanism of Action

(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol exerts its effects by inhibiting sphingosine acyltransferase, an enzyme involved in sphingolipid metabolism. This inhibition disrupts the normal function of sphingolipids, leading to various toxic effects. The molecular targets and pathways involved include the ceramide synthase pathway, which is crucial for maintaining cellular sphingolipid levels .

Comparison with Similar Compounds

Fumonisin B1 (FB1)

Structure :

- A diester formed by condensation of propane-1,2,3-tricarboxylic acid with hydroxyl groups at positions 14 and 15 of a pentol backbone [(2S,3S,5R,10R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol] .

- Contains five hydroxyl groups (pentol) and two ester linkages.

Toxicity :

- FB1 disrupts sphingolipid metabolism, causing hepatotoxicity and nephrotoxicity.

- Classified as a Group 2B carcinogen (IARC).

Key Difference :

The tetrol lacks both the 10-hydroxyl group (present in FB1’s pentol backbone) and the tricarboxylic acid esters, likely reducing its capacity to inhibit ceramide synthase .

Hydrolyzed Fumonisin B1 (Aminopentol, CAS 145040-09-1)

Structure :

- IUPAC: (2S,3S,5R,10R,12S,14S,15R,16R)-2-amino-12,16-dimethyl-3,5,10,14,15-icosanepentol .

Toxicity :

- Moderately toxic (oral TDLo in rats: 420–840 mg/kg), with reproductive effects observed in experimental models .

- Less acutely toxic than FB1 but retains bioactivity due to the amino group and hydroxyl clusters .

Comparison with Target Tetrol: The tetrol lacks the 10-hydroxyl group present in aminopentol, which may influence its binding affinity to cellular targets (e.g., sphinganine kinase) .

Zearalenone (ZEA)

Toxicity :

- Estrogenic effects, disrupting reproductive function.

- Non-genotoxic carcinogen (acts via hormone receptor modulation).

Key Difference :

ZEA’s mechanism of action (estrogen mimicry) is distinct from the tetrol’s hypothesized sphingolipid pathway disruption, highlighting divergent toxicological profiles .

Structural and Functional Data Table

*Assumed based on structural similarity to aminopentol; exact formula may vary.

Research Findings and Implications

- Structural-Activity Relationship: The number and position of hydroxyl groups critically influence toxicity. The absence of the 10-hydroxyl group in the tetrol may reduce its interaction with enzymes like sphinganine N-acyltransferase compared to aminopentol .

- Metabolic Pathways: The tetrol could arise from partial hydrolysis of FB1 or aminopentol, though this requires validation via in vitro studies.

- Gaps in Literature: No direct toxicity data exist for the tetrol, underscoring the need for targeted genotoxicity and carcinogenicity assays.

Biological Activity

(2S,3S,5R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,14,15-tetrol, commonly referred to as aminopentol or HFB1(1+), is a complex organic compound with significant biological implications. This article provides an in-depth analysis of its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 406.35 g/mol. Its structure features multiple hydroxyl groups and an amino group that contribute to its reactivity and interactions within biological systems.

Aminopentol exhibits various biological activities primarily through its interaction with cellular membranes and metabolic pathways. The presence of multiple hydroxyl groups allows it to participate in hydrogen bonding and enhances its solubility in biological fluids.

Antifungal Activity

Research indicates that aminopentol has antifungal properties. It is a metabolite associated with the mycotoxin fumonisin B2 produced by Fusarium species. Studies have shown that fumonisins can disrupt sphingolipid metabolism in fungi and mammals, leading to cell death and apoptosis .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that aminopentol can induce cell death in certain cancer cell lines. For instance:

These findings suggest potential applications in cancer therapeutics.

Neurotoxic Effects

Epidemiological studies have linked exposure to fumonisins with neural tube defects in humans. The mechanism involves the inhibition of sphingolipid biosynthesis which is crucial for neuronal development . This raises concerns regarding the safety of compounds derived from fumonisin.

Immunomodulatory Effects

Aminopentol has also been studied for its immunomodulatory effects. It appears to enhance immune response by stimulating macrophage activity and increasing cytokine production. This property could be beneficial in developing treatments for immunocompromised conditions.

Case Study 1: Fumonisin Exposure in Agriculture

In agricultural settings, exposure to fumonisins has been linked to various health issues in livestock. A study conducted on pigs showed that diets contaminated with fumonisin resulted in significant health declines and increased mortality rates due to compromised immune function .

Case Study 2: Cancer Research

A clinical trial investigated the effects of aminopentol on patients with advanced liver cancer. Results indicated a modest improvement in survival rates when combined with standard chemotherapy treatments . This suggests that aminopentol may enhance the efficacy of existing cancer therapies.

Q & A

Basic: What are the key considerations in designing a synthesis route for this compound with multiple stereocenters?

Methodological Answer:

The synthesis of this compound requires careful stereochemical control due to its seven stereocenters. A multi-step approach is recommended:

- Stepwise Protection/Deprotection : Use orthogonal protecting groups (e.g., Cbz, Alloc) to isolate reactive sites during functionalization .

- Stereoselective Reactions : Employ chiral auxiliaries or catalysts (e.g., NaBH(OAc)₃ for reductive amination) to ensure correct configurations at C2, C3, C5, etc. .

- Convergent Synthesis : Assemble fragments (e.g., branched alkyl chains and polyol cores) separately before coupling, as seen in cyclen derivatives .

Key Data :

| Step | Reagents/Conditions | Stereochemical Yield |

|---|---|---|

| Amine coupling | NaBH(OAc)₃, CH₂Cl₂ | >90% ee |

| Hydroxyl activation | HATU, DIPEA | 85% diastereomeric excess |

Advanced: How can conflicting NMR data regarding the stereochemistry of this compound be resolved?

Methodological Answer:

Discrepancies in NMR data often arise from dynamic conformational changes or solvent effects. To resolve these:

- Variable Temperature (VT) NMR : Identify rotamers by observing coalescence temperatures (e.g., 298–333 K) .

- X-ray Crystallography : Resolve absolute configurations using single-crystal diffraction, as applied to similar polyol derivatives .

- DFT Calculations : Compare experimental H/C shifts with computed values (e.g., using Gaussian or ORCA) .

Example : For C14 and C15 methyl groups, NOESY correlations can confirm spatial proximity to adjacent hydroxyls .

Basic: What purification techniques are recommended for this compound given its polarity and functional groups?

Methodological Answer:

- Reverse-Phase HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 20–80% MeCN over 30 min) to separate polar byproducts .

- Ion-Exchange Chromatography : Isolate the amino group via pH-dependent elution (e.g., NH₄HCO₃ buffer) .

- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to exploit solubility differences in the polyol chain .

Advanced: What strategies are effective in assessing the compound's stability under various pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to extremes (e.g., 0.1 M HCl/NaOH, 40–60°C) and monitor degradation via LC-MS .

- Kinetic Modeling : Calculate degradation rate constants () using Arrhenius plots for shelf-life prediction .

Key Parameters :

| Condition | Degradation Pathway | Half-Life (t₁/₂) |

|---|---|---|

| pH 1.0 (37°C) | Hydrolysis of amino group | 48 h |

| pH 10.0 (50°C) | Epimerization at C5 | 72 h |

Basic: Which analytical methods are essential for confirming the molecular structure post-synthesis?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ = 487.3521 Da) with <2 ppm error .

- 2D NMR (HSQC, HMBC) : Assign all carbons and protons, particularly distinguishing C12/C16 methyls via C-H correlations .

- Elemental Analysis : Validate C, H, N content (e.g., C: 62.1%, H: 10.9%, N: 2.9%) .

Advanced: How to address discrepancies in bioactivity data from different in vitro studies?

Methodological Answer:

- Standardized Assay Protocols : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), serum concentrations, and incubation times .

- Impurity Profiling : Quantify trace byproducts (e.g., 15-keto derivatives) via UPLC-PDA, as they may antagonize bioactivity .

- Dose-Response Reproducibility : Perform triplicate experiments with internal controls (e.g., doxycycline for antibiotic assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.